molecular formula C7H7F2N B2487454 2-(Difluoromethyl)-3-methylpyridine CAS No. 1805301-81-8

2-(Difluoromethyl)-3-methylpyridine

Cat. No.: B2487454
CAS No.: 1805301-81-8
M. Wt: 143.137
InChI Key: JZCCSNDHXWMNMH-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3-methylpyridine is a chemical compound that has gained significant attention in various fields of research due to its unique properties. It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both difluoromethyl and methyl groups attached to the pyridine ring. The presence of the difluoromethyl group imparts distinct chemical and physical properties to the compound, making it valuable in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-3-methylpyridine typically involves the introduction of the difluoromethyl group to the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating agents under mild conditions. This process can be achieved through various catalytic and non-catalytic methods, including metal-catalyzed cross-coupling reactions and radical-based approaches .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. The use of difluoromethylating reagents that are readily available and environmentally benign is preferred. Recent advancements in difluoromethylation techniques have streamlined the production process, making it more efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve mild temperatures and solvents that are compatible with the functional groups present in the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyridine N-oxides, while nucleophilic substitution can produce various substituted pyridines .

Scientific Research Applications

2-(Difluoromethyl)-3-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3-methylpyridine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can act as a bioisostere for hydroxyl, thiol, and amine groups, allowing the compound to mimic the behavior of these functional groups in biological systems. This property is particularly valuable in drug design, where the compound can enhance the bioavailability and metabolic stability of pharmaceuticals .

Comparison with Similar Compounds

2-(Difluoromethyl)-3-methylpyridine can be compared with other difluoromethylated pyridines and related compounds:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties that are valuable in various fields of research and industry.

Properties

IUPAC Name

2-(difluoromethyl)-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-5-3-2-4-10-6(5)7(8)9/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCCSNDHXWMNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805301-81-8
Record name 2-(difluoromethyl)-3-methylpyridine
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